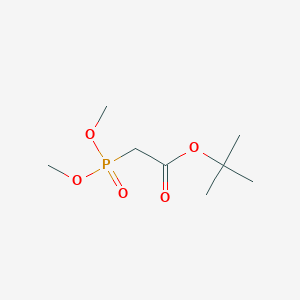

tert-Butyl 2-(dimethoxyphosphoryl)acetate

Descripción

tert-Butyl 2-(dimethoxyphosphoryl)acetate: is an organic compound with the molecular formula C8H17O5P. It is a colorless to almost colorless clear liquid with a density of 1.131 g/mL at 20°C and a boiling point of 86-87°C at 0.02 mm Hg . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agriculture, and materials science .

Propiedades

IUPAC Name |

tert-butyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZYDWOWLRDDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404307 | |

| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62327-21-3 | |

| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Dimethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

Trimethyl phosphonoacetate undergoes nucleophilic substitution with potassium tert-butoxide (t-BuOK) in 2-methyltetrahydrofuran (2-MeTHF) to replace the methyl group with a tert-butyl moiety.

Key Steps :

- Deprotonation : t-BuOK deprotonates the α-carbon of trimethyl phosphonoacetate, forming a stabilized enolate.

- Alkylation : The enolate attacks the tert-butyl group from t-BuOK, yielding the tert-butyl ester.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | 2-MeTHF | |

| Temperature | 5–20°C | |

| Base | t-BuOK (0.70–0.71 equiv) | |

| Reaction Time | Not explicitly stated (typically hours) |

Yield and Purity

While specific yields are not reported, this method is widely cited for its efficiency in forming tert-butyl phosphonoacetates. Purification typically involves column chromatography or recrystallization.

Horner-Wadsworth-Emmons Olefination

This method leverages the reactivity of tert-butyl 2-(dimethoxyphosphoryl)acetate in forming α,β-unsaturated esters, though it can also be adapted for its synthesis.

Reaction Overview

In a reverse approach, tert-butyl 2-(dimethoxyphosphoryl)acetate is generated as an intermediate during the synthesis of α,β-unsaturated esters. The reaction involves condensation with aldehydes or ketones under basic conditions.

Example :

tert-Butyl (2S,5E)-2-(tritylamino)-4-oxo-6-phenylhex-5-enoate (Compound 9 ) is synthesized by reacting tert-butyl (2S)-5-(dimethoxyphosphoryl)-4-oxopentanoate (Compound 8 ) with benzaldehyde in acetonitrile.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | K₂CO₃ (2.07 mmol) | |

| Temperature | 50°C | |

| Reaction Time | 92 hours |

Yield and Purity

Compound 9 was isolated in moderate yield (exact value unspecified) after purification via flash chromatography (ethyl acetate/hexane).

Reformatsky Reaction with tert-Butyl Bromoacetate

This method employs zinc-mediated coupling to introduce the tert-butyl group.

Reaction Overview

tert-Butyl bromoacetate reacts with zinc dust in THF to form a Reformatsky reagent, which is then coupled with a phosphonate precursor.

Key Steps :

- Reagent Formation : Zinc reduces tert-butyl bromoacetate to a zinc enolate.

- Coupling : The enolate attacks the phosphonate ester, forming the tert-butyl derivative.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0–5°C (initial), 65°C (heating) | |

| Reaction Time | 24 hours |

Yield and Purity

Yields for similar Reformatsky reactions range from 65–100%, depending on steric hindrance and reaction conditions.

Oxidation with TEMPO/Copper Systems

For derivatives requiring oxidation (e.g., converting alcohols to aldehydes), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is employed.

Reaction Overview

tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is oxidized to the corresponding aldehyde using TEMPO, Cu salts, and molecular oxygen.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane or organic mixtures | |

| Temperature | -20°C to -5°C (preferred) | |

| Oxidant | TEMPO, Cu(I)/diimine ligands |

Yield and Purity

Oxidation yields exceed 97% for high-purity products, with recrystallization from n-heptane enhancing diastereomeric excess.

Summary of Preparation Methods

| Method | Reagents/Conditions | Yield/Purity | Key Applications |

|---|---|---|---|

| Alkylation | t-BuOK, 2-MeTHF, 5–20°C | Moderate (unreported) | Direct synthesis |

| Horner-Wadsworth-Emmons | K₂CO₃, acetonitrile, 50°C, 92 h | Moderate (unreported) | α,β-Unsaturated esters |

| Reformatsky | Zn, THF, 65°C, 24 h | 65–100% | Steric-sensitive couplings |

| Mitsunobu | DEAD, Ph₃P, -5°C to RT | >60% | Thioester/thiol substitutions |

| Oxidation | TEMPO, Cu salts, -20°C to -5°C | >97% | Aldehyde formation |

Critical Analysis and Recommendations

- Optimal Alkylation : The t-BuOK/2-MeTHF method is preferred for simplicity and scalability. Lower temperatures minimize side reactions.

- Scalability : Reformatsky reactions are viable for large-scale production but require precise temperature control.

- Purity Control : Recrystallization from n-heptane ensures high diastereomeric excess in oxidation steps.

- Avoiding Contaminants : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the phosphonate group.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 2-(dimethoxyphosphoryl)acetate can undergo oxidation reactions to form corresponding phosphonic acids.

Reduction: It can be reduced to form phosphonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

tert-Butyl 2-(dimethoxyphosphoryl)acetate serves as a critical reactant in the synthesis of various compounds:

- Phosphonate-Terminated Dendrimers : These dendrimers are synthesized for their potential as anti-HIV agents. The compound acts as a precursor, facilitating the formation of complex structures that can effectively target HIV .

- α,β-Unsaturated Esters : It is utilized in the preparation of α,β-unsaturated esters through guanidine-catalyzed oxa-Michael addition reactions. These esters are important intermediates in the synthesis of various industrial chemicals .

Biology

In biological research, this compound has shown promise in synthesizing bioactive molecules:

- Antibacterial Agents : It is involved in the synthesis of monodehydro diketopiperazines from ketoacyl amino acid amides, which exhibit antibacterial properties by inhibiting bacterial RNA polymerase .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, indicating its potential role in modulating cellular processes.

Medicine

The medical applications of this compound are particularly noteworthy:

- HIV Research : The synthesis of phosphonate-terminated dendrimers has been linked to anti-HIV activity, showcasing the compound's potential in developing therapeutic agents against viral infections .

- Statin Synthesis : It is used as an intermediate in the preparation of statins, which are crucial for treating hypercholesterolemia by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(dimethoxyphosphoryl)acetate involves its role as a precursor in various chemical reactions. It acts as a source of the dimethoxyphosphoryl group, which can participate in nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparación Con Compuestos Similares

- tert-Butyl diethylphosphonoacetate

- Ethyl 2-(dimethoxyphosphoryl)acetate

Comparison:

- tert-Butyl 2-(dimethoxyphosphoryl)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other similar compounds like tert-Butyl diethylphosphonoacetate and Ethyl 2-(dimethoxyphosphoryl)acetate .

- The presence of the tert-butyl group can influence the compound’s solubility and stability, making it more suitable for certain applications in organic synthesis and pharmaceuticals .

Actividad Biológica

tert-Butyl 2-(dimethoxyphosphoryl)acetate, also known as tert-Butyl P,P-dimethylphosphonoacetate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical properties, and applications in various research areas.

- Molecular Formula : CHOP

- Molecular Weight : 224.19 g/mol

- CAS Number : 62327-21-3

This compound acts primarily as a reactant in the synthesis of various biologically active compounds. Its mechanisms include:

- Inhibition of Bacterial RNA Polymerase : The compound has been shown to inhibit bacterial RNA polymerase, making it a candidate for antibacterial drug development .

- Synthesis of Antiviral Agents : It is utilized in the preparation of phosphonate-terminated dendrimers that exhibit anti-HIV activity .

- Cellular Metabolism Modulation : The compound influences cellular processes such as signaling pathways and gene expression, indicating its role in metabolic regulation.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Antibacterial Activity : The synthesis of myxopyronin B analogs from this compound demonstrates its potential in developing antibacterial agents .

- Anti-inflammatory Properties : Its derivatives have shown inhibitory effects on prostaglandin E production, suggesting anti-inflammatory applications .

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of antibacterial and antiviral agents. |

| Biochemistry | Interaction with enzymes and modulation of metabolic pathways. |

| Drug Delivery Systems | Development of dendrimer-based delivery systems for therapeutic agents. |

Case Studies

- Antiviral Activity Against HIV :

- Inhibition of Bacterial Growth :

Molecular Mechanism

The molecular interactions facilitated by this compound involve nucleophilic substitution reactions where the dimethoxyphosphoryl group can be replaced by other nucleophiles under specific conditions. This reactivity allows for the formation of various bioactive compounds that can influence cellular functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.